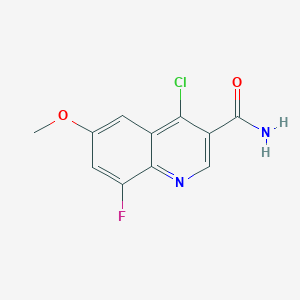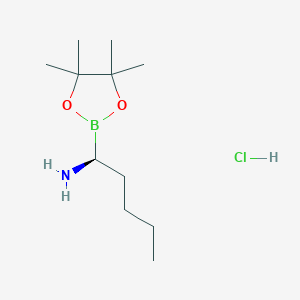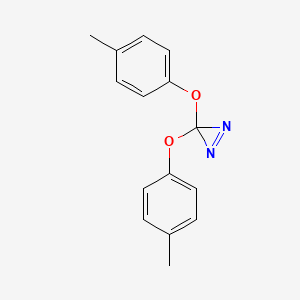
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives It is structurally related to nucleosides and nucleotides, which are essential components of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 2-amino-6-chloropurine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-(2-amino-6-substituted-purin-9-yl)acetate derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid.
Applications De Recherche Scientifique
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of certain enzymes involved in DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with the normal functioning of nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral drug with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxyethyl acetate: A related compound used in pharmaceutical research.
Uniqueness
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ethyl ester group differentiate it from other purine derivatives, making it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
213552-03-5 |
|---|---|
Formule moléculaire |
C9H10ClN5O2 |
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
ethyl 2-(2-amino-6-chloropurin-9-yl)acetate |
InChI |
InChI=1S/C9H10ClN5O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H2,11,13,14) |
Clé InChI |
WTPWUKCCGFMJGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
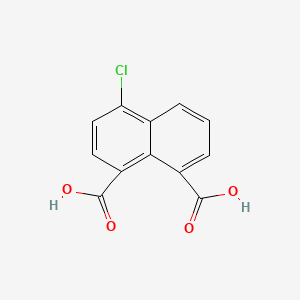

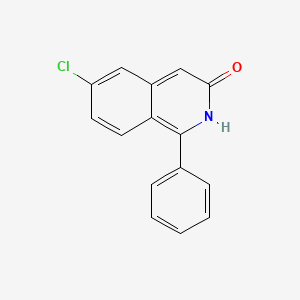
![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

